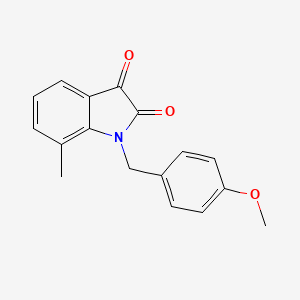

![molecular formula C17H12FN3OS B2683913 3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536711-65-6](/img/structure/B2683913.png)

3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

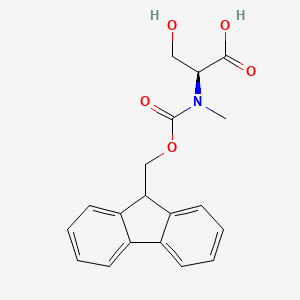

3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI has been found to have a wide range of biological effects, including the inhibition of lipid signaling and the modulation of various cellular processes.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Gorle et al. (2016) focused on the synthesis of a series of fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, demonstrating significant larvicidal activity against third instar larvae. This highlights the potential of fluoro-substituted pyrimidine derivatives in pest control applications (Gorle et al., 2016).

Research on novel α₁-adrenoceptor ligands, including a 1-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)-5-(pyrimidin-5-yl)-1H-indole, revealed high affinity for α(1A)-adrenoceptors. This compound's brain permeability and selectivity make it a promising candidate for positron emission tomography (PET) ligands, illustrating its potential in neuroimaging applications (Jørgensen et al., 2013).

Applications in Material Science and Coatings

- El‐Wahab et al. (2015) synthesized heterocyclic compounds containing pyrazolo-[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity when incorporated into polyurethane varnishes and printing ink pastes. The study confirmed that these compounds significantly enhance the antimicrobial effect of the coatings, showcasing the chemical's utility in developing antimicrobial surface treatments (El‐Wahab et al., 2015).

Advanced Synthesis Techniques

- Innovative synthesis approaches for pyrimido[4,5-b]indol derivatives, as discussed by Shestakov et al. (2009), indicate the versatility of these compounds in organic chemistry. The research demonstrated how reactions with aryl isocyanates and isothiocyanates led to various 5H-pyrimido[5,4-b]indole derivatives, emphasizing the compound's role in facilitating the development of novel chemical entities (Shestakov et al., 2009).

Fluorescence and Photophysical Studies

- Ebrahimpour et al. (2017) introduced derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, demonstrating their fluorescence characteristics. This research sheds light on the potential use of such derivatives in developing new fluorescent probes for scientific and industrial applications (Ebrahimpour et al., 2017).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3OS/c1-23-17-20-14-12-4-2-3-5-13(12)19-15(14)16(22)21(17)11-8-6-10(18)7-9-11/h2-9,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEJQUWLSAUSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2683834.png)

![Furan-2-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2683837.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2683839.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)

![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2683848.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)